![molecular formula C18H24N8O2S B2951714 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide CAS No. 2200115-65-5](/img/structure/B2951714.png)
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N8O2S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound contains a triazole and a pyridazine ring, which are often found in drugs with diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors . The specific target would depend on the exact structure and functional groups of the compound.
Biologische Aktivität
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of fused heterocycles known for diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N7O2S, with a molecular weight of approximately 354.385 Da. Its structure features multiple functional groups and a distinctive arrangement of nitrogen-containing heterocycles, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H19N7O2S |
Molecular Weight | 354.385 Da |
Melting Point | 188–189 °C |
Appearance | Pale yellow solid |
The biological activity of this compound may involve interactions with various molecular targets. The compound is hypothesized to bind to specific enzymes or receptors, thereby modulating their functions. This interaction is critical for understanding its pharmacological profile.
In Vitro Studies
In vitro studies have indicated that compounds related to the triazolo-pyridazine scaffold exhibit significant biological activities. For instance, derivatives have shown inhibitory effects against c-Met kinase and cytotoxicity against cancer cell lines such as A549, MCF-7, and HeLa:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound 12e | 1.06 ± 0.16 | A549 |
Compound 12e | 1.23 ± 0.18 | MCF-7 |
Compound 12e | 2.73 ± 0.33 | HeLa |
These findings suggest that the compound has the potential to act as an anticancer agent by inhibiting key signaling pathways in tumor cells.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships (SAR) of triazolo-pyridazine derivatives reveals that specific substituents significantly influence their biological activity. For example, the presence of a pyridyl group has been associated with enhanced cytotoxicity in certain derivatives.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives using the MTT assay. The results demonstrated that compounds with specific structural features exhibited substantial cytotoxicity against multiple cancer cell lines:
- Compound 12e showed optimal cytotoxicity with IC50 values below 10 μM across tested cell lines.
- The study highlighted that halogen substitutions on the benzene ring had minimal impact on overall cytotoxicity.
Case Study: Enzymatic Activity Against c-Met Kinase
The enzymatic activity of selected compounds was assessed against c-Met kinase, revealing potent inhibition:
Compound | IC50 (μM) |
---|---|
Compound 12e | 0.090 |
Foretinib | 0.019 |
These results underscore the potential of these compounds as c-Met inhibitors, warranting further exploration in drug development.
Eigenschaften
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c1-12-19-17(11-23(12)2)29(27,28)24(3)14-9-25(10-14)16-8-7-15-20-21-18(26(15)22-16)13-5-4-6-13/h7-8,11,13-14H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHKHSWRSSDQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.